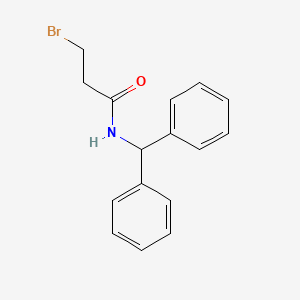

3-bromo-N-(diphenylmethyl)propanamide

Description

Structure

3D Structure

Properties

CAS No. |

61071-76-9 |

|---|---|

Molecular Formula |

C16H16BrNO |

Molecular Weight |

318.21 g/mol |

IUPAC Name |

N-benzhydryl-3-bromopropanamide |

InChI |

InChI=1S/C16H16BrNO/c17-12-11-15(19)18-16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,16H,11-12H2,(H,18,19) |

InChI Key |

AFWGDILNCLEZOE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)CCBr |

Origin of Product |

United States |

Strategic Synthetic Methodologies for 3 Bromo N Diphenylmethyl Propanamide

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of 3-bromo-N-(diphenylmethyl)propanamide logically deconstructs the molecule to identify viable starting materials. The primary disconnection point is the amide bond, a common and reliable bond formation in organic synthesis. This C-N bond cleavage suggests two principal precursors: a 3-bromopropanoyl derivative and diphenylmethylamine. The 3-bromopropanoyl moiety can be sourced from 3-bromopropanoic acid or its more reactive acyl halide counterpart, 3-bromopropanoyl chloride. Diphenylmethylamine, also known as benzhydrylamine, is the amine component. This retrosynthetic approach forms the foundation for the synthetic strategies discussed in the subsequent sections.

Synthesis of Key Precursors: 3-Bromopropanoyl Halides and Diphenylmethylamine Derivatives

The successful synthesis of the target compound hinges on the efficient preparation of its key precursors.

3-Bromopropanoyl Halides: 3-Bromopropanoyl chloride is a common and effective acylating agent for this synthesis. It can be prepared from 3-bromopropanoic acid by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The use of oxalyl chloride, often with a catalytic amount of dimethylformamide (DMF), is a mild and efficient method.

Diphenylmethylamine Derivatives: Diphenylmethylamine is a commercially available reagent. industrytoday.co.uk Synthetically, it can be produced through various methods, including the reduction of benzophenone (B1666685) oxime or the reductive amination of benzophenone. One industrial approach involves the reaction of diphenylamine (B1679370) with methanol (B129727) in the presence of an acid catalyst like phosphoric acid at elevated temperatures. prepchem.com

Amidation Reactions: Optimization of Reaction Conditions and Reagent Selection

The formation of the amide bond between the 3-bromopropanoyl halide and diphenylmethylamine is the crucial step in the synthesis of this compound. Optimization of this reaction is paramount for achieving high yields and minimizing side products.

Classical Amidation Approaches (e.g., Acid Halide/Amine Coupling)

The most direct method for the synthesis of this compound is the Schotten-Baumann reaction, which involves the reaction of 3-bromopropanoyl chloride with diphenylmethylamine. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. The choice of base and solvent is critical for the success of the reaction.

| Parameter | Condition | Rationale |

| Base | Pyridine, Triethylamine (B128534), or aqueous NaOH | Neutralizes HCl byproduct, driving the reaction to completion. |

| Solvent | Dichloromethane (B109758), Chloroform, or a biphasic system | Provides a suitable medium for the reactants and facilitates product isolation. |

| Temperature | 0 °C to room temperature | Controls the reaction rate and minimizes potential side reactions. |

This classical approach is often favored for its simplicity and the ready availability of the starting materials.

Advanced Amidation Techniques Utilizing Coupling Reagents and Catalysis

While the acid halide method is effective, alternative strategies employing coupling reagents can be advantageous, particularly when starting from 3-bromopropanoic acid. These reagents activate the carboxylic acid, facilitating its reaction with the amine under milder conditions. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxysuccinimide (HOSu) to suppress side reactions and improve efficiency.

More advanced catalytic methods for direct amidation of carboxylic acids and amines are also being developed, aiming for greater atom economy and milder reaction conditions. These methods often utilize boron- or ruthenium-based catalysts, although their application to this specific synthesis would require further investigation. nih.gov

Regioselective Bromination Strategies for Propanamide Frameworks

While the primary synthetic route involves the use of a pre-brominated precursor, an alternative strategy could involve the bromination of N-(diphenylmethyl)propanamide. Achieving regioselectivity in the bromination of a propanamide framework presents a synthetic challenge. Direct bromination with reagents like N-bromosuccinimide (NBS) under radical conditions (e.g., with AIBN or light) could potentially lead to a mixture of products, with bromination occurring at the α- or β-position to the carbonyl group.

Recent advancements in C-H functionalization have shown promise for site-selective halogenation. For instance, the use of N-bromoamides in the presence of visible light has been demonstrated for the regioselective bromination of aliphatic C-H bonds. acs.orgresearchgate.net The directing effect of the amide group and the reaction conditions could potentially be tailored to favor bromination at the desired 3-position of the propanamide backbone. However, this approach would require careful optimization to achieve the desired regioselectivity over potential aromatic bromination of the diphenylmethyl group.

Post-Synthetic Modifications and Functionalization of the Propanamide Backbone

The this compound molecule possesses a reactive bromine atom, which serves as a handle for a variety of post-synthetic modifications. This allows for the introduction of diverse functional groups, enabling the synthesis of a library of related compounds.

Nucleophilic substitution reactions at the C-Br bond are a primary avenue for functionalization. A range of nucleophiles can be employed to displace the bromide and introduce new functionalities.

| Nucleophile | Introduced Functional Group |

| Azide (e.g., NaN₃) | Azido (B1232118) group, which can be further reduced to an amine or used in click chemistry. |

| Cyanide (e.g., NaCN) | Cyano group, which can be hydrolyzed to a carboxylic acid or reduced to an amine. |

| Amines | Substituted amino groups. |

| Thiols | Thioether linkages. |

| Alcohols/Phenols | Ether linkages. |

These modifications can significantly alter the physicochemical properties of the parent molecule. Furthermore, the amide N-H bond, although generally less reactive, can potentially be a site for alkylation or other modifications under specific conditions. rsc.org The development of selective N-functionalization of heterocycles and late-stage modifications using biocatalysis could also be explored for derivatizing the propanamide backbone. researchgate.net

Considerations for Scalability and Green Chemistry Principles in Synthesis

The synthesis of this compound, particularly on an industrial scale, necessitates careful consideration of both scalability and the principles of green chemistry to ensure an efficient, safe, and environmentally responsible process.

Scalability:

Transitioning the synthesis of this compound from a laboratory to a large-scale industrial process presents several challenges. Key factors that need to be addressed include:

Reaction Conditions: The optimal temperature, pressure, and reaction time must be determined for large-scale reactors. Heat management becomes critical as amidation reactions can be exothermic.

Reagent Addition: The controlled addition of reagents, especially the highly reactive 3-bromopropanoyl chloride, is crucial to manage the reaction rate and prevent side reactions.

Mixing: Efficient mixing is essential to ensure homogeneity and consistent reaction progress in large reaction vessels.

Work-up and Purification: The extraction and purification steps must be adapted for large volumes. This may involve the use of continuous extraction processes and crystallization techniques suitable for large batches.

Safety: A thorough hazard analysis is required to identify and mitigate potential risks associated with the handling of corrosive and reactive chemicals on a large scale.

Green Chemistry Principles:

Incorporating green chemistry principles into the synthesis of this compound can significantly reduce its environmental impact. researchgate.netlibretexts.org Key considerations include:

Atom Economy: The reaction of diphenylmethylamine with 3-bromopropanoyl chloride has a good atom economy, as most of the atoms from the reactants are incorporated into the final product. However, the use of a base like triethylamine generates a salt byproduct. Direct amidation of 3-bromopropionic acid, if feasible, would have a higher atom economy as the only byproduct is water.

Use of Safer Solvents: Traditional solvents like dichloromethane (DCM) are effective but pose environmental and health risks. researchgate.net Research into greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or even water, where feasible, should be explored. researchgate.net

Energy Efficiency: Optimizing reaction conditions to minimize energy consumption is a key aspect of green chemistry. This could involve using catalysts that allow the reaction to proceed at lower temperatures.

Waste Reduction: Minimizing the formation of byproducts and developing efficient purification methods that reduce solvent waste are crucial. The use of catalytic methods over stoichiometric reagents is a primary strategy for waste prevention.

Renewable Feedstocks: While the immediate precursors for this synthesis are derived from petrochemical sources, a long-term green chemistry goal would be to explore bio-based routes to the starting materials.

Table 3: Comparison of Synthetic Routes based on Green Chemistry Principles

| Synthetic Route | Atom Economy | Use of Hazardous Substances | Energy Requirements | Waste Generation |

|---|---|---|---|---|

| Acyl Chloride Route | Good | 3-bromopropanoyl chloride is corrosive and lachrymatory. DCM is a suspected carcinogen. | Moderate | Triethylamine hydrochloride salt, solvent waste. |

By carefully considering these factors, the synthesis of this compound can be optimized to be both scalable for industrial production and aligned with the principles of sustainable and green chemistry.

Advanced Spectroscopic and Crystallographic Elucidation of 3 Bromo N Diphenylmethyl Propanamide Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

In a hypothetical ¹H NMR spectrum of 3-bromo-N-(diphenylmethyl)propanamide, the proton signals would be expected in distinct regions corresponding to the different chemical environments. The integration of these signals would correspond to the number of protons in each environment.

Expected ¹H NMR Chemical Shifts for this compound:

| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity |

| -NH (Amide) | 8.0 - 8.5 | Broad singlet |

| -CH (Diphenylmethyl) | 6.2 - 6.5 | Triplet |

| Aromatic -CH (Phenyl) | 7.2 - 7.5 | Multiplet |

| -CH₂-Br (Methylene adjacent to Br) | 3.6 - 3.8 | Triplet |

| -CH₂-CO (Methylene adjacent to carbonyl) | 2.8 - 3.0 | Triplet |

These are estimated values based on analogous structures and are not from experimental data for the target compound.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Resonance Interpretation

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal.

Expected ¹³C NMR Chemical Shifts for this compound:

| Carbon Atom | Expected Chemical Shift (ppm) |

| C=O (Amide Carbonyl) | 170 - 172 |

| Aromatic C (Quaternary) | 140 - 142 |

| Aromatic CH | 127 - 129 |

| -CH (Diphenylmethyl) | 57 - 60 |

| -CH₂-CO (Methylene adjacent to carbonyl) | 38 - 40 |

| -CH₂-Br (Methylene adjacent to Br) | 28 - 30 |

These are estimated values based on analogous structures and are not from experimental data for the target compound.

Two-Dimensional (2D) NMR Correlation Spectroscopy (e.g., COSY, HSQC, HMBC)

To definitively assign the proton and carbon signals, 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): Would reveal proton-proton couplings, for instance, showing the correlation between the -CH₂-Br and -CH₂-CO protons.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms, for example, linking the diphenylmethyl proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): Would show longer-range (2-3 bond) correlations between protons and carbons. This could confirm the connectivity between the amide proton and the diphenylmethyl carbon, as well as the carbonyl carbon.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Characteristic Amide Bond Vibrations

The amide group in this compound would give rise to several characteristic absorption bands in the IR spectrum.

Expected IR Absorption Bands for this compound:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |

| N-H Stretch | 3300 - 3250 | Amide A band, typically a sharp peak. |

| C=O Stretch | 1680 - 1640 | Amide I band, a very strong absorption. |

| N-H Bend | 1570 - 1515 | Amide II band, a strong absorption. |

| C-N Stretch | 1260 - 1200 | Amide III band. |

These are general ranges for secondary amides and are not from experimental data for the target compound.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring vibrations.

C-Br Stretch and Aromatic Ring Vibrations

Specific infrared (IR) absorption frequencies for the carbon-bromine (C-Br) stretch and the aromatic ring vibrations of this compound are not documented in available literature. While general frequency ranges for these types of bonds are well-established (C-Br stretches typically appear in the fingerprint region from 600-500 cm⁻¹, and aromatic C-H and C=C vibrations occur at approximately 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ respectively), precise data for this compound is absent.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry data, which would provide the exact molecular weight of this compound and confirm its elemental composition, could not be found in published sources.

Comprehensive Fragmentation Pattern Analysis for Structural Validation

A detailed analysis of the mass spectrometry fragmentation pattern for this compound is not available. Such an analysis would be crucial for validating the molecule's structure by identifying characteristic fragments, such as the tropylium (B1234903) ion (m/z 91) from the phenyl groups, the diphenylmethyl cation (m/z 167), and fragments resulting from cleavage of the amide bond or loss of the bromine atom. However, no experimental mass spectra have been published.

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture

Crystal Growth and Optimization Methodologies

There are no published reports detailing the methods for growing single crystals of this compound suitable for X-ray diffraction analysis.

Determination of Crystal System, Space Group, and Unit Cell Parameters

As no successful single-crystal X-ray diffraction studies have been reported, the fundamental crystallographic parameters for this compound—including its crystal system, space group, and unit cell dimensions—remain undetermined.

Precise Molecular Geometry: Bond Lengths, Bond Angles, and Torsion Angles

The molecular geometry of this compound is defined by the spatial arrangement of its constituent atoms. The molecule integrates a flexible propanamide linker with a bulky diphenylmethyl group.

Expected Bond Lengths: The bond lengths within the molecule are anticipated to be consistent with standard values for similar organic compounds. The carbon-bromine (C-Br) bond in the bromoalkyl chain is expected to be approximately 1.93-1.97 Å. Within the amide group, the carbon-oxygen double bond (C=O) should be around 1.23-1.25 Å, while the carbon-nitrogen bond (C-N) is predicted to be in the range of 1.32-1.34 Å, exhibiting partial double bond character due to resonance. The nitrogen-carbon bond connecting the amide to the diphenylmethyl group (N-C) will be a typical single bond of about 1.45-1.48 Å. The carbon-carbon bonds within the phenyl rings are expected to be approximately 1.38-1.40 Å.

Anticipated Bond Angles: The geometry around the sp3 hybridized carbons in the propanamide chain will approximate the standard tetrahedral angle of 109.5°. The sp2 hybridized carbonyl carbon of the amide group will exhibit a trigonal planar geometry with bond angles around 120°. The nitrogen atom of the amide group is also expected to have a trigonal planar or a very shallow trigonal pyramidal geometry, with bond angles deviating slightly from 120°. The geometry of the carbon atom connecting the two phenyl rings will be tetrahedral.

Predicted Torsion Angles: The conformation of the molecule will be largely determined by the torsion angles around the single bonds. Significant rotational freedom exists around the C-C bonds of the propanamide backbone and the N-C bond of the diphenylmethyl group. The relative orientation of the amide plane and the phenyl rings will be a key conformational feature. It is expected that steric hindrance between the bulky diphenylmethyl group and the propanamide chain will influence the preferred torsion angles, leading to a staggered conformation to minimize energetic strain.

Analysis of Intermolecular Interactions

In the crystalline state, molecules of this compound are expected to engage in a variety of intermolecular interactions that dictate their packing arrangement.

N-H···O Hydrogen Bonding: The most significant intermolecular interaction is predicted to be the hydrogen bond between the amide N-H group of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule. This type of N-H···O hydrogen bonding is a hallmark of secondary amides and typically results in the formation of one-dimensional chains or tapes of molecules within the crystal lattice. The H···O distance is expected to be in the range of 1.8-2.2 Å.

π-π Stacking: The presence of two phenyl rings in the diphenylmethyl group introduces the possibility of π-π stacking interactions between adjacent molecules. These interactions, arising from the electrostatic attraction between the electron-rich π systems of the aromatic rings, would likely play a significant role in the crystal packing, leading to offset or face-to-face arrangements of the phenyl rings.

Conformational Preferences in the Crystalline State

The conformation of this compound in the solid state will be a balance between intramolecular steric effects and the optimization of intermolecular interactions.

Computational Chemistry and Theoretical Investigations of 3 Bromo N Diphenylmethyl Propanamide

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3-bromo-N-(diphenylmethyl)propanamide, these calculations would provide a foundational understanding of its stability, reactivity, and electronic characteristics.

Density Functional Theory (DFT) for Geometry Optimization and Energy Minimization

Density Functional Theory (DFT) is a robust method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This process also calculates the molecule's minimum potential energy. For this compound, a DFT calculation, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would yield precise bond lengths, bond angles, and dihedral angles. This data is crucial for understanding the molecule's shape and steric interactions.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Calculated via DFT)

| Parameter | Value |

|---|---|

| C-Br Bond Length (Å) | Data not available |

| C=O Bond Length (Å) | Data not available |

| N-C (amide) Bond Length (Å) | Data not available |

| C-N-C Bond Angle (°) | Data not available |

| O=C-N-H Dihedral Angle (°) | Data not available |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap and Electron Density)

Frontier Molecular Orbital (FMO) theory is essential for predicting a molecule's reactivity and kinetic stability. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability. A smaller gap suggests the molecule is more reactive. Analysis of this compound would involve mapping the electron density of these orbitals to identify the likely sites for nucleophilic and electrophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound

| Property | Value |

|---|---|

| HOMO Energy (eV) | Data not available |

| LUMO Energy (eV) | Data not available |

| HOMO-LUMO Energy Gap (eV) | Data not available |

| Electron Density Location (HOMO) | Data not available |

Electrostatic Potential Surface (EPS) Mapping for Reactive Site Identification

An Electrostatic Potential Surface (EPS) map provides a visual representation of the charge distribution on a molecule's surface. Red-colored regions indicate electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue regions denote electron-poor areas (positive potential), which are prone to nucleophilic attack. For this compound, an EPS map would highlight the electronegative oxygen and bromine atoms as potential sites for interaction with electrophiles, and the regions around the hydrogen atoms as sites for nucleophilic interaction.

Conformational Analysis and Energy Landscape Exploration of the Molecule

Due to the presence of several single bonds, this compound can exist in various spatial arrangements, or conformations. Conformational analysis would involve systematically rotating these bonds and calculating the energy of each resulting conformer. This exploration of the potential energy surface would identify the lowest-energy conformers, which are the most likely to be present at room temperature, and the energy barriers between them. This information is critical for understanding the molecule's flexibility and how its shape might influence its interactions with other molecules.

Spectroscopic Property Prediction and Validation against Experimental Data

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can predict the 1H and 13C NMR chemical shifts. For this compound, these predicted shifts could be correlated with experimentally obtained spectra to confirm its structure. Discrepancies between predicted and experimental values can often provide deeper insights into solvent effects or dynamic processes.

Table 3: Hypothetical Predicted vs. Experimental 13C NMR Chemical Shifts (ppm) for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C=O | Data not available | Data not available |

| CH-N | Data not available | Data not available |

| CH2-Br | Data not available | Data not available |

Predicted IR and Raman Frequencies and Intensities

A significant application of computational chemistry is the prediction of vibrational spectra, such as Infrared (IR) and Raman. By performing a frequency calculation on the optimized geometry of this compound, a theoretical vibrational spectrum can be generated. These calculations would predict the frequencies at which the molecule absorbs infrared radiation or scatters Raman light, corresponding to specific vibrational modes of the molecule.

These predicted frequencies are invaluable for interpreting experimental spectra. Each calculated frequency can be assigned to a specific type of molecular motion, such as the stretching of the C=O bond in the amide group, the N-H bond stretch, C-H stretches in the phenyl rings, and the C-Br stretch. The calculated intensities of these vibrational modes would also aid in identifying characteristic peaks in an experimental spectrum.

A data table of predicted vibrational frequencies would typically be presented as follows:

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted IR Intensity | Predicted Raman Frequency (cm⁻¹) | Predicted Raman Intensity |

| N-H Stretch | Data not available | Data not available | Data not available | Data not available |

| C=O Stretch | Data not available | Data not available | Data not available | Data not available |

| C-N Stretch | Data not available | Data not available | Data not available | Data not available |

| C-Br Stretch | Data not available | Data not available | Data not available | Data not available |

| Phenyl Ring C-H Stretch | Data not available | Data not available | Data not available | Data not available |

| CH₂ Bending/Wagging | Data not available | Data not available | Data not available | Data not available |

| (This table is illustrative as specific data for this compound is not available in the literature.) |

Mechanistic Studies of this compound Reactions Using Computational Models

Computational models are instrumental in elucidating the mechanisms of chemical reactions. For this compound, theoretical studies could investigate various potential reactions, such as nucleophilic substitution at the carbon bearing the bromine atom or reactions involving the amide functionality.

By mapping the potential energy surface of a reaction, computational chemists can identify the transition state structures, which are the highest energy points along the reaction pathway. The energy of the transition state relative to the reactants determines the activation energy, a key factor in reaction kinetics. Such studies would provide a molecule-level understanding of how reactions proceed, including the breaking and forming of bonds. For example, the mechanism of cyclization to form a β-lactam could be investigated, identifying the transition state and any intermediate species.

In Silico Studies of Intermolecular Interactions

The behavior of a molecule in a condensed phase is governed by its intermolecular interactions. In silico studies can provide significant insights into these interactions for this compound.

Solvent Effects: The influence of a solvent on the conformation and reactivity of the molecule can be modeled using either implicit or explicit solvent models. Implicit models treat the solvent as a continuous medium, while explicit models include individual solvent molecules. These simulations could predict how the molecule's properties, such as its preferred conformation or the activation energy of a reaction, change in different solvents.

Co-crystallization Potential: Computational methods can also be used to explore the potential for this compound to form co-crystals with other molecules. This involves identifying potential hydrogen bonding sites and other non-covalent interactions that could lead to a stable crystal lattice. Molecular dynamics simulations or crystal structure prediction algorithms could be employed to predict the likely packing arrangements and assess the stability of potential co-crystals. These studies are particularly relevant in the fields of materials science and pharmaceuticals.

Chemical Reactivity and Derivatization of 3 Bromo N Diphenylmethyl Propanamide

Nucleophilic Substitution Reactions at the Bromine Center

The primary alkyl bromide functionality in 3-bromo-N-(diphenylmethyl)propanamide is a prime site for nucleophilic substitution reactions. These reactions involve the replacement of the bromide ion, a good leaving group, by a variety of nucleophiles. The mechanism of these substitutions, whether SN1 or SN2, will be influenced by the reaction conditions and the nature of the nucleophile. masterorganicchemistry.comlibretexts.org

A wide array of nucleophiles can be employed to displace the bromide and introduce new functionalities into the molecule.

Oxygen Nucleophiles: Alkoxides (RO⁻) and hydroxides (OH⁻) can be used to introduce ether and alcohol functionalities, respectively. Carboxylates (RCOO⁻) would yield ester derivatives.

Nitrogen Nucleophiles: Ammonia, primary, and secondary amines can be used to synthesize the corresponding primary, secondary, and tertiary amine derivatives. Azide ions (N₃⁻) are also effective nucleophiles, leading to the formation of an azido (B1232118) derivative, which can be further transformed.

Sulfur Nucleophiles: Thiols and their conjugate bases (thiolates, RS⁻) are excellent nucleophiles and would readily displace the bromide to form thioethers. msu.edu

Carbon Nucleophiles: Cyanide ions (CN⁻) can be used to introduce a nitrile group, which is a versatile precursor for carboxylic acids, amines, and amides. Enolates and organometallic reagents could also potentially act as carbon nucleophiles, though their reactivity might be hampered by the basicity of the amide proton.

The following table summarizes the expected products from the reaction of this compound with various nucleophiles.

| Nucleophile | Nucleophile Type | Expected Product |

| Hydroxide (OH⁻) | Oxygen | 3-hydroxy-N-(diphenylmethyl)propanamide |

| Alkoxide (RO⁻) | Oxygen | 3-alkoxy-N-(diphenylmethyl)propanamide |

| Ammonia (NH₃) | Nitrogen | 3-amino-N-(diphenylmethyl)propanamide |

| Thiolate (RS⁻) | Sulfur | 3-(alkylthio)-N-(diphenylmethyl)propanamide |

| Cyanide (CN⁻) | Carbon | 3-cyano-N-(diphenylmethyl)propanamide |

Since the carbon bearing the bromine atom is not a stereocenter, the direct substitution reactions at this position will not have stereochemical consequences in terms of inversion or retention of configuration. utexas.eduyoutube.com However, if a chiral nucleophile is used, a pair of diastereomers could be formed. For primary alkyl halides, the substitution reaction is generally expected to proceed via an SN2 mechanism, which involves a backside attack by the nucleophile. libretexts.org

Elimination Reactions Leading to Unsaturated Propanamide Derivatives

In the presence of a strong, non-nucleophilic base, this compound can undergo an elimination reaction (E2 mechanism) to form N-(diphenylmethyl)acrylamide. This reaction involves the abstraction of a proton from the carbon alpha to the carbonyl group and the concurrent departure of the bromide ion. The use of a bulky base would favor elimination over substitution.

Amide Bond Transformations: Hydrolysis and N-Alkylation/Acylation Studies

The amide bond in this compound is generally stable but can be cleaved under acidic or basic conditions through hydrolysis to yield 3-bromopropanoic acid and diphenylmethylamine.

The nitrogen atom of the amide is typically not nucleophilic due to resonance delocalization of its lone pair with the adjacent carbonyl group. However, under strongly basic conditions, the amide proton can be removed to form an amidate anion. This anion could then potentially be N-alkylated or N-acylated, although such reactions are often challenging and can lead to side products.

Reactions Involving the Diphenylmethyl Moiety (e.g., functionalization of phenyl rings)

The two phenyl rings of the diphenylmethyl group are susceptible to electrophilic aromatic substitution reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation. The directing effects of the alkyl substituent (the rest of the molecule) would favor substitution at the ortho and para positions of the phenyl rings. However, the reaction conditions for these transformations need to be carefully chosen to avoid side reactions with the amide or alkyl bromide functionalities.

Synthesis of Structurally Related Analogs for Detailed Chemical Property Exploration (e.g., altered electronic properties, steric bulk effects)

To further explore the chemical properties of this class of compounds, structurally related analogs can be synthesized. For instance, analogs with electron-donating or electron-withdrawing substituents on the phenyl rings could be prepared to study the electronic effects on the reactivity of the molecule. nih.gov Varying the N-substituent to groups with different steric bulk would allow for an investigation of steric effects on the rates of substitution and elimination reactions. The synthesis of a homologous series with varying chain lengths between the amide and the bromide would also provide insight into the influence of the proximity of the amide group on the reactivity of the C-Br bond.

Applications in Organic Synthesis and Materials Science

3-Bromo-N-(diphenylmethyl)propanamide as a Versatile Synthetic Building Block

This compound is a chemical compound with significant potential as a versatile building block in organic synthesis. Its structure, featuring a reactive bromine atom and a sterically demanding diphenylmethyl group attached to the amide nitrogen, allows for a variety of chemical transformations. These characteristics make it a valuable precursor for the synthesis of complex molecules, particularly advanced heterocyclic systems.

Precursor for Advanced Heterocyclic Systems

The presence of a bromine atom at the 3-position of the propanamide chain makes the molecule susceptible to nucleophilic substitution reactions. This reactivity is the cornerstone of its application in the synthesis of heterocyclic compounds. Intramolecular cyclization, a key strategy in heterocyclic synthesis, can be readily achieved with this compound.

Under basic conditions, the amide proton can be abstracted, followed by an intramolecular nucleophilic attack of the resulting amidate on the carbon bearing the bromine atom. This process leads to the formation of a four-membered ring, a β-lactam (azetidin-2-one). The bulky diphenylmethyl group on the nitrogen atom can influence the stereochemical outcome of this cyclization.

Furthermore, this compound can react with various dinucleophiles to construct a wide array of five, six, and seven-membered heterocyclic systems. For instance, reaction with thiourea (B124793) could lead to the formation of aminothiazine derivatives, while condensation with hydrazines could yield pyridazinone or diazepanone systems. The specific reaction conditions and the nature of the nucleophile would determine the final heterocyclic scaffold.

A general scheme for such cyclization reactions is presented below:

| Nucleophile | Resulting Heterocyclic System (Example) |

| Amine (intramolecular) | β-Lactam |

| Thiourea | Thiazine derivative |

| Hydrazine | Pyridazinone derivative |

| 1,2-Diaminobenzene | Benzodiazepine derivative |

These heterocyclic frameworks are prevalent in many biologically active compounds and functional materials, highlighting the synthetic utility of this compound as a starting material.

Development of Novel Chiral Auxiliaries or Ligands

While this compound itself is not chiral, its derivatives can be employed in the development of novel chiral auxiliaries or ligands for asymmetric synthesis. The introduction of a chiral center, for example, by using a chiral base for deprotonation or by reacting it with a chiral nucleophile, would lead to enantiomerically enriched products.

The bulky N-(diphenylmethyl) group can play a crucial role in stereocontrol. Its significant steric hindrance can effectively shield one face of a reactive intermediate, directing an incoming reagent to the opposite face, thus leading to high diastereoselectivity in subsequent reactions.

For instance, if the bromo-amide were to be converted into a chiral enolate, the diphenylmethyl group would likely direct the approach of an electrophile. Once the desired stereoselective transformation is complete, the chiral auxiliary can be cleaved and potentially recycled.

The development of chiral ligands based on this scaffold is also a plausible application. Coordination of the amide oxygen and potentially other donor atoms within a derivative of this compound to a metal center could create a chiral environment for asymmetric catalysis.

Potential in Polymer Chemistry as a Monomer or Initiator for Controlled Polymerization

The bifunctional nature of this compound, possessing both an amide linkage and a reactive alkyl bromide, suggests its potential utility in polymer chemistry. It could theoretically serve as a monomer in polycondensation reactions or as an initiator in controlled radical polymerization techniques.

As a monomer, the bromine atom could be substituted by a nucleophilic group from another monomer, leading to the formation of a polymer chain. For example, in a reaction with a diamine, a polyamide could be formed. The bulky diphenylmethyl group would be a pendant group on the polymer backbone, significantly influencing the polymer's physical properties, such as solubility, thermal stability, and morphology.

Alternatively, the carbon-bromine bond can act as an initiation site for controlled radical polymerization methods like Atom Transfer Radical Polymerization (ATRP). In this scenario, a transition metal catalyst would reversibly activate the C-Br bond to generate a radical, which then propagates by adding to vinyl monomers. The resulting polymer would have a well-defined molecular weight and a narrow molecular weight distribution. The this compound moiety would be located at one end of the polymer chain.

Role in the Development of Functional Organic Materials

The unique structural features of this compound make it an interesting candidate for the development of functional organic materials with specific optical, electronic, or sensory properties.

Design and Synthesis of Materials Incorporating the Propanamide Framework

The propanamide framework can be incorporated into larger molecular architectures or polymer backbones to create new functional materials. The amide group's ability to form hydrogen bonds can be exploited to direct the self-assembly of molecules into well-ordered supramolecular structures, such as films, fibers, or gels. The diphenylmethyl group, due to its size, would significantly impact the packing of these molecules, potentially leading to materials with interesting morphologies and properties.

For example, polymers synthesized using this compound as a monomer could exhibit enhanced thermal stability and solubility in organic solvents due to the bulky, non-polar diphenylmethyl groups disrupting close chain packing and intermolecular hydrogen bonding.

Structure-Property Relationships in Material Applications

The relationship between the molecular structure of this compound and the properties of materials derived from it is a key area of interest.

Photochromic Properties: While the parent compound is not photochromic, its derivatives could be designed to exhibit this property. For instance, incorporating a photo-switchable unit, such as a spiropyran or azobenzene, into the molecule could lead to materials that change color upon irradiation with light. The bulky diphenylmethyl group could influence the kinetics of the photo-switching process.

Optoelectronic Properties: The incorporation of the propanamide framework into conjugated polymers could modulate their optoelectronic properties. The amide group can influence the electron density of the polymer backbone, thereby affecting its absorption and emission characteristics. While the diphenylmethyl group itself is not electronically active in the visible region, its steric bulk can prevent aggregation-caused quenching of fluorescence in the solid state, potentially leading to materials with enhanced emission properties for applications in organic light-emitting diodes (OLEDs).

Sensing Properties: The amide group can act as a binding site for anions or cations. By attaching a fluorophore to the this compound scaffold, it might be possible to design chemosensors. The binding of an analyte to the amide group could induce a change in the fluorescence of the molecule, allowing for the detection of the analyte.

Below is a table summarizing the potential structure-property relationships:

| Structural Feature | Potential Influence on Material Properties |

| N-(diphenylmethyl) group | Increased solubility, prevention of aggregation-caused quenching, steric control in synthesis, altered polymer morphology. |

| Amide group | Hydrogen bonding for self-assembly, coordination site for metal ions, modulation of electronic properties. |

| Bromo-propanamide backbone | Reactive handle for further functionalization and polymerization, precursor to various heterocyclic systems. |

Future Research Directions and Uncharted Avenues

Development of Asymmetric Synthetic Routes to Enantiomerically Pure Analogs

The development of stereoselective synthetic methods is a cornerstone of modern organic chemistry, particularly for compounds with potential biological activity. Future work should focus on creating asymmetric routes to access enantiomerically pure analogs of 3-bromo-N-(diphenylmethyl)propanamide. Methodologies such as chiral auxiliary-mediated synthesis, organocatalysis, or transition-metal-catalyzed asymmetric reactions could be employed. rsc.orgrsc.org For instance, the use of chiral ligands in palladium-catalyzed reactions has proven effective for the asymmetric synthesis of other complex molecules. rsc.org

The successful development of such routes would enable the synthesis of specific stereoisomers, allowing for detailed investigation into their differential properties and interactions with chiral environments, such as biological systems.

Table 1: Potential Asymmetric Synthesis Strategies

| Strategy | Catalyst/Reagent Example | Potential Outcome |

|---|---|---|

| Chiral Auxiliary | Evans oxazolidinone | Diastereoselective alkylation followed by auxiliary removal. |

| Organocatalysis | Chiral squaramide-based diamines | Enantioselective Michael addition to an α,β-unsaturated precursor. rsc.org |

Exploration of Organometallic Chemistry and Catalysis with this compound

The presence of a bromine atom makes this compound a versatile substrate for a wide range of organometallic cross-coupling reactions. Future research could explore its use in reactions such as Suzuki, Heck, and Sonogashira couplings to synthesize a diverse library of analogs with varied substituents. For example, a Suzuki coupling reaction could be employed to introduce various aryl or heteroaryl groups in place of the bromine atom. mdpi.com

Furthermore, the amide moiety could act as a directing group or a ligand in transition metal catalysis. The potential for this compound to form stable complexes with metals like platinum could be investigated, drawing parallels from studies on similar brominated secondary amides. nih.govresearchgate.net This could lead to the discovery of novel catalysts for a variety of organic transformations.

Advanced Spectroscopic Characterization Techniques

While standard spectroscopic methods provide basic structural information, advanced techniques can offer deeper insights into the compound's properties. Future studies should employ methods like solid-state NMR to understand the molecular arrangement and intermolecular interactions in the crystalline state. The crystal structure of related compounds, such as 3-Bromo-N-(3,5-di-tert-butylphenyl)propanamide, reveals details like intermolecular hydrogen bonding that could be further explored. nih.govresearchgate.net

Time-resolved spectroscopy could be used to study the dynamics of potential photochemical reactions or excited states of the molecule and its derivatives. nih.govmdpi.comhku.hk Techniques like femtosecond transient absorption (fs-TA) and nanosecond time-resolved resonance Raman (ns-TR3) could elucidate the pathways of photochemical processes, similar to studies on other N,N-di(4-bromo)nitrenium ions. nih.govmdpi.com This could uncover novel photoreactive properties.

Table 2: Advanced Spectroscopic Techniques and Potential Insights

| Technique | Information Gained | Relevance |

|---|---|---|

| Solid-State NMR | Conformation, packing, and intermolecular interactions in the solid state. | Understanding crystal engineering and polymorphism. |

| Time-Resolved Spectroscopy | Excited-state dynamics, reaction intermediates, and photochemical pathways. nih.gov | Discovery of photosensitive or photocatalytic properties. |

High-Throughput Synthesis and Screening for Discovery of Novel Chemical Properties

To efficiently explore the chemical space around this compound, high-throughput synthesis and screening methodologies are indispensable. The development of parallel synthesis techniques would allow for the rapid generation of a large library of derivatives. chemrxiv.org By systematically varying the substituents on the aromatic rings or modifying the propanamide backbone, a diverse set of compounds can be created.

This library could then be subjected to high-throughput screening to identify compounds with interesting chemical or physical properties. This approach accelerates the discovery process, moving beyond traditional, labor-intensive methods and potentially uncovering novel materials or molecules with unique characteristics. chemrxiv.org

Integration with Flow Chemistry and Automated Synthesis Platforms for Enhanced Efficiency and Scalability

Flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, precise control over reaction parameters, and easier scalability. enantia.comjst.org.in Future research should focus on adapting the synthesis of this compound and its derivatives to continuous flow processes. This would enable more efficient, reproducible, and safer production. enantia.com

Integrating flow reactors with automated platforms can further enhance efficiency, allowing for the rapid optimization of reaction conditions and the synthesis of compound libraries in a "hands-off" manner. durham.ac.ukresearchgate.net This technology is particularly well-suited for multi-step syntheses and for performing reactions under conditions that are challenging in batch reactors, such as high temperatures or pressures. enantia.comsci-hub.se The use of immobilized reagents and in-line purification can lead to a streamlined process that generates cleaner products with less waste. durham.ac.uk

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.